molecular formula C12H12N2O4 B2815510 2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid CAS No. 872108-02-6

2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid

Cat. No. B2815510
CAS RN: 872108-02-6
M. Wt: 248.238
InChI Key: PPRDYIPEZAWAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid” is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazoline derivatives have drawn considerable attention due to their diverse biological properties and applications in pharmaceutical chemistry . They are reported for various biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .


Synthesis Analysis

The synthesis of quinazoline derivatives involves several steps. For instance, a series of compounds similar to “2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid” was synthesized in four steps starting from the reaction between 1-methylquinazoline-2,4 (1H,3H)-dione and ethyl chloroacetate to yield the ethyl acetate derivative . This ester was then hydrolyzed to the corresponding carboxylic acid derivative that was utilized to couple several amino acids, getting the final designed compounds .


Molecular Structure Analysis

The molecular structure of “2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid” can be analyzed using various spectroscopic techniques . These techniques can identify the main spectral features of the molecule, such as the presence of specific functional groups .


Chemical Reactions Analysis

Quinazoline derivatives, including “2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid”, can participate in various chemical reactions. For instance, two regioisomer series, 2-(3-ethyl-4(3H)-quinazolinone-2-ylmercaptoacetylhydrazono)-3-alkyl/3-aryl-5-methyl-4-thiazolidinones and 2-arylimino-3-(3-ethyl-4(3H)-quinazolinone-2-yl mercaptoacetylamino)-5-methyl-4-thiazolidinones, were reported for their anticonvulsant activity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid:

Antimicrobial Activity

Research has shown that 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating inhibitory effects. This makes it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Studies have indicated that this compound may possess anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy. Further research is needed to fully understand its mechanisms and efficacy .

Anti-inflammatory Effects

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various in vitro and in vivo models, which could be beneficial in treating inflammatory diseases .

Antioxidant Activity

The compound has demonstrated antioxidant activity, which is crucial in protecting cells from oxidative stress and damage. This property could be useful in developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .

Enzyme Inhibition

Research has explored the potential of 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid as an enzyme inhibitor. It has shown inhibitory effects on certain enzymes, which could be valuable in designing drugs that target specific enzymatic pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been tested in models of neurodegenerative diseases, showing potential in protecting neuronal cells from damage .

Anti-diabetic Potential

There is ongoing research into the anti-diabetic potential of 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid. It has shown promise in regulating blood glucose levels and improving insulin sensitivity in experimental models .

Anti-viral Activity

The compound has also been investigated for its anti-viral properties. It has shown activity against certain viruses, making it a potential candidate for developing antiviral drugs .

properties

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-13-11(17)8-5-3-4-6-9(8)14(12(13)18)7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRDYIPEZAWAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

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